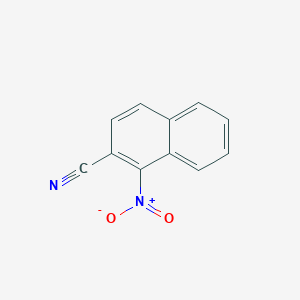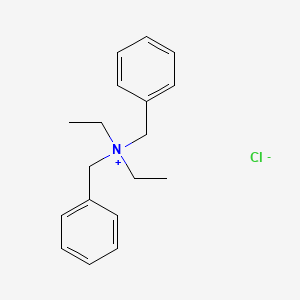
Hexa-2,4-diyn-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexa-2,4-diyn-1-OL is an organic compound with the molecular formula C₆H₆O It is a member of the diynes family, characterized by the presence of two triple bonds in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexa-2,4-diyn-1-OL can be synthesized through several methods. One common approach involves the reaction of diacetylene with formaldehyde in the presence of a silver catalyst. This reaction is typically carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar . Another method involves the homocoupling of terminal alkynes using catalytic copper(II) and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of catalyst, solvent, and reaction conditions can be optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like nickel peroxide in benzene.
Substitution: It reacts with halogeno-acetylenes in the presence of copper(I) derivatives.
Cyclization: It can participate in domino reactions with 1,3-dicarbonyl compounds to form aryl/heteroaryl-fused benzofurans and indoles.
Common Reagents and Conditions
Oxidation: Nickel peroxide in benzene.
Substitution: Copper(I) derivatives and halogeno-acetylenes in pyridine at 35–50°C.
Cyclization: 1,3-dicarbonyl compounds under inert atmosphere using freshly distilled anhydrous solvents.
Major Products Formed
Oxidation: Terminal acetylenes like penta-1,3-diyne.
Substitution: Diynols such as 5-phenylpenta-2,4-diyn-1-ol.
Cyclization: Aryl/heteroaryl-fused benzofurans and indoles.
Aplicaciones Científicas De Investigación
Hexa-2,4-diyn-1-OL has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Hexa-2,4-diyn-1-OL involves its ability to participate in various chemical reactions due to the presence of triple bonds. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Hexa-2,4-diyn-1-OL can be compared with other similar compounds such as:
2,4-Hexadien-1-ol: This compound has a similar structure but contains double bonds instead of triple bonds.
Hexa-2,4-diyn-1-ylbenzene: This compound has a benzene ring attached to the diyn-1-ol structure.
Uniqueness
This compound is unique due to its specific arrangement of triple bonds, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
3876-62-8 |
|---|---|
Fórmula molecular |
C6H6O |
Peso molecular |
94.11 g/mol |
Nombre IUPAC |
hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C6H6O/c1-2-3-4-5-6-7/h7H,6H2,1H3 |
Clave InChI |
OVNDGPBXVBJISI-UHFFFAOYSA-N |
SMILES canónico |
CC#CC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide](/img/structure/B14146648.png)
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146659.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B14146663.png)
![tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate](/img/structure/B14146675.png)

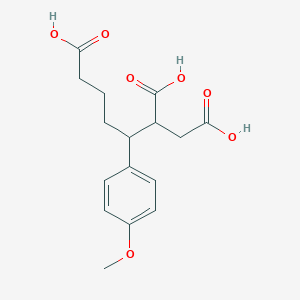
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146692.png)
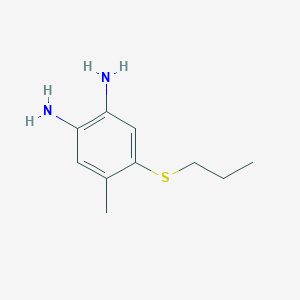
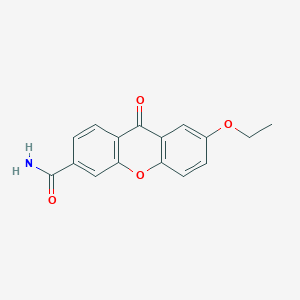
![Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane](/img/structure/B14146718.png)
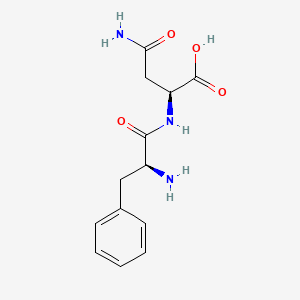
![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)
